{2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid {2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 891449-03-9
VCID: VC0498574
InChI: InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-19-21-16-6-4-5-7-17(16)22(19)11-20(23)24/h4-10,13H,11-12H2,1-3H3,(H,23,24)
SMILES: CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4g/mol

{2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

CAS No.: 891449-03-9

Main Products

VCID: VC0498574

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4g/mol

{2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid - 891449-03-9

CAS No. 891449-03-9
Product Name {2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Molecular Formula C20H22N2O3
Molecular Weight 338.4g/mol
IUPAC Name 2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-19-21-16-6-4-5-7-17(16)22(19)11-20(23)24/h4-10,13H,11-12H2,1-3H3,(H,23,24)
Standard InChIKey SWDUKYLRTDJLRI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O
PubChem Compound 2772759
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator